molecular formula C13H10O3 B035567 3,6-Dihydroxyxanthane CAS No. 102914-73-8

3,6-Dihydroxyxanthane

Cat. No.: B035567
CAS No.: 102914-73-8
M. Wt: 214.22 g/mol
InChI Key: PDYQQADWTNPTRK-UHFFFAOYSA-N
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Description

9H-xanthene-3,6-diol, also known as 3,6-dihydroxyxanthene, is an organic compound with the molecular formula C13H10O3. It is a derivative of xanthene, a tricyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 3 and 6 positions on the xanthene ring, which significantly influences its chemical properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique positioning of hydroxyl groups in 9H-xanthene-3,6-diol imparts distinct chemical properties and reactivity compared to other xanthene derivatives. This makes it particularly valuable in specific applications, such as its use as a fluorescent probe and its potential therapeutic properties .

Biological Activity

3,6-Dihydroxyxanthone is a member of the xanthone family, which has garnered attention due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with 3,6-dihydroxyxanthone.

Structure and Synthesis

3,6-Dihydroxyxanthone can be synthesized through various chemical pathways involving the hydroxylation of xanthone derivatives. The presence of hydroxyl groups at the 3 and 6 positions is crucial for its biological activity. The synthesis typically employs methods such as hydrolysis or direct hydroxylation of parent xanthones.

Antioxidant Activity

The antioxidant potential of 3,6-dihydroxyxanthone has been evaluated using several assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. In comparative studies, it has shown significant antioxidant activity with an IC50 value indicating its effectiveness in scavenging free radicals.

Table 1: Antioxidant Activity of Hydroxyxanthones

CompoundIC50 (µM)
3,6-Dihydroxyxanthone349 ± 68
Other HydroxyxanthonesVaries (higher values indicate lower activity)

The IC50 value for 3,6-dihydroxyxanthone suggests a strong capacity to inhibit oxidative stress, which is linked to various chronic diseases.

Anticancer Activity

Research indicates that 3,6-dihydroxyxanthone exhibits promising anticancer properties. It has been tested against several cancer cell lines, including MCF-7 (breast cancer), U251 (glioblastoma), and others. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and inhibition of topoisomerase II.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that treatment with 3,6-dihydroxyxanthone leads to significant reductions in cell viability across multiple cancer types. For instance:

  • MCF-7 Cells : Exhibited an IC50 value of approximately 184 µM.
  • U251 Cells : Displayed similar sensitivity, indicating broad-spectrum anticancer effects.

The biological activity of 3,6-dihydroxyxanthone can be attributed to its ability to intercalate DNA and inhibit critical enzymes involved in cancer cell proliferation. Molecular docking studies have shown strong interactions with topoisomerase II, suggesting that this compound can effectively disrupt DNA replication in cancer cells.

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, 3,6-dihydroxyxanthone has demonstrated antimicrobial activity against various strains of bacteria and fungi. Studies report minimum inhibitory concentrations (MICs) that indicate its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)
Staphylococcus aureus11
Escherichia coli25
Candida albicansVaries

These findings suggest that 3,6-dihydroxyxanthone could be developed into a therapeutic agent for treating infections caused by resistant strains.

Properties

IUPAC Name

9H-xanthene-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-4,6-7,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYQQADWTNPTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433778
Record name 9H-xanthene-3,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102914-73-8
Record name 9H-xanthene-3,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3,6-dihydroxyxanthone (46 g, 201 mmol.) obtained as in Example 1 in 1.6 L of THF was added over 1 hr 800 ml of borane-tetrahydrofuran complex (1.0M in THF, caution very vigorous raction at beginning). This mixture was stirred overnight under argon at room temperature to give a clear yellow solution. The excess diborane was decomposed by careful addition of water followed by 1N HCl to give a clear yellow solution. The tetrahydrofuran was removed by rotary evaporation and the resulting solid filtered, washed with water and redissolved in 10% NaOH. This solution was filtered, cooled and reprecipitated with slow addition of HCl to give a yellow solid which was filtered, washed with water and dried under vacuum to give 40.14 g (93%, mp 207-208) of 3,6-Dihydroxyxanthane. H1NMR (DMSO): 9.41 (s, 2H); 6.97 (d, 2H, J=8.4 Hz), 6.4 (dd, 2H, J=8.4, 2.4 Hz), 6.39 (d, 2H, J=2.4 Hz), 3.765 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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